molecular formula C25H24N2O3S B2656102 N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 1251628-56-4

N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No.: B2656102
CAS No.: 1251628-56-4
M. Wt: 432.54
InChI Key: BVRIWTMCBLHVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin derivative under acidic conditions.

    Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline core or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and various catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline core.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-16-5-10-21(11-6-16)31(28,29)24-15-26-23-12-9-20(30-4)14-22(23)25(24)27-19-8-7-17(2)18(3)13-19/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRIWTMCBLHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.